molecular formula C6H14N2O B112499 2-amino-N,N-diethylacetamide CAS No. 34105-57-2

2-amino-N,N-diethylacetamide

Cat. No. B112499
CAS RN: 34105-57-2
M. Wt: 130.19 g/mol
InChI Key: CEHVLIKQGJYEJA-UHFFFAOYSA-N
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Description

“2-amino-N,N-diethylacetamide” is a chemical compound with the molecular formula C6H14N2O . It is also known as “Glycine diethylamide” and "N,N-Diethylglycinamide" . The compound is used for industry purposes .


Synthesis Analysis

The synthesis of “2-amino-N,N-diethylacetamide” can be achieved through various methods. One common method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the reaction of different amines with methyl cyanoacetate without solvent at room temperature .


Molecular Structure Analysis

The molecular structure of “2-amino-N,N-diethylacetamide” is represented by the InChI code 1S/C6H14N2O/c1-3-8(4-2)6(9)5-7/h3-5,7H2,1-2H3 . This indicates that the compound is composed of 6 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

“2-amino-N,N-diethylacetamide” is a liquid at room temperature . It has a molecular weight of 130.19 and a molecular formula of C6H14N2O . The compound has a variety of computed properties, including a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1 .

Scientific Research Applications

Biodegradability and Environmental Applications

  • Biodegradable Chelating Agents : Aminopolycarboxylates like EDTA and DTPA, which are similar in structure to 2-amino-N,N-diethylacetamide, are used in various industrial, agricultural, and domestic applications. Their non-biodegradability poses environmental challenges, leading to research into biodegradable alternatives like NTA, EDDS, and IDS, which can replace non-biodegradable chelating agents in applications such as detergents, soil remediation, and waste treatment (Pinto, Neto, & Soares, 2014).

Chemical Synthesis and Industrial Applications

  • Chemoselective Acetylation in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide, structurally related to 2-amino-N,N-diethylacetamide, is an important intermediate in the synthesis of antimalarial drugs. Research on chemoselective monoacetylation of 2-aminophenol to produce this compound involves various acyl donors and catalysts, impacting the synthesis of pharmaceuticals (Magadum & Yadav, 2018).

Molecular Structure and Analysis

  • Study of Molecular Structure : Research on the molecular structure of compounds similar to 2-amino-N,N-diethylacetamide, such as 2-Amino-N-[3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl]acetamide, helps in understanding their chemical behavior, potential for forming hydrogen bonds, and implications in molecular design (Fun et al., 2012).

Safety And Hazards

The safety data sheet for “2-amino-N,N-diethylacetamide” indicates that it is a combustible liquid and may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to keep away from heat/sparks/open flames/hot surfaces . In case of contact with skin or eyes, it is recommended to wash off immediately with soap and plenty of water .

properties

IUPAC Name

2-amino-N,N-diethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-3-8(4-2)6(9)5-7/h3-5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHVLIKQGJYEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309298
Record name 2-Amino-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N,N-diethylacetamide

CAS RN

34105-57-2
Record name 2-Amino-N,N-diethylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34105-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N,N-diethylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
NK Chaudhuri - Journal of Labelled Compounds and …, 1985 - Wiley Online Library
A synthesis of dibucaine labeled with 14 C in the heterocyclic ring is described. The synthesis was accomplished in five steps starting with isatin and acetic anhydride‐2‐ 14 C as shown …
AJ Speziale, PC Hamm - Journal of the American Chemical …, 1956 - ACS Publications
It has been shown that a wide variety of N-substituted and N, N-disubstituted 2-chloroacetamides possess outstanding activity as pre-emergence, grass-specific herbicides1 and that the …
Number of citations: 21 pubs.acs.org
M Formica, V Fusi, E Macedi, P Paoli… - New Journal of …, 2008 - pubs.rsc.org
The synthesis and characterization of the two new hosting molecules for anions 4(N),10(N)-bis-[2-(4-nitrophenylureido)acetamido]-1,7-dimethyl-1,4,7,10-tetraazacyclododecane (L1) …
Number of citations: 40 pubs.rsc.org
JW Crary, OR Quayle, CT Lester - Journal of the American …, 1956 - ACS Publications
,-Diethylstyrylamine and l-(l-butenyl)-piperidine have been treated with aromatic diazonium salts. Crystalline compounds, identified as the corresponding 3-phenylhydrazones of …
Number of citations: 25 pubs.acs.org
H Park - 2020 - search.proquest.com
This thesis is focused on the development of strategies for palladium-catalyzed, directed C (sp 3)–H functionalization of carbonyl-coordinating substrates, such as ketone, aldehyde, and …
Number of citations: 0 search.proquest.com
J Li, J Zhang, J Chen, X Luo, W Zhu… - Journal of …, 2006 - ACS Publications
The discovery of cyclophilin A (CypA) inhibitor is now of special interest in the treatment of immunological disorders. In this work, using a strategy integrating focused combinatorial …
Number of citations: 55 pubs.acs.org
O Figurka, S Khomyaka, M Platonovb… - J Chem Pharm …, 2015 - academia.edu
Synthesized ranks of new biologically active compounds by nucleophilic substitution of chlorine atom in the amino acid chloride derivatives of 1, 4-naphthoquinone. All structures …
Number of citations: 2 www.academia.edu

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